molecular formula C39H38NOPS B6297290 (R)-N-[(S)-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide CAS No. 1936438-30-0

(R)-N-[(S)-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B6297290
CAS No.: 1936438-30-0
M. Wt: 599.8 g/mol
InChI Key: SLXVYPHFSDYYON-GJSZZFLHSA-N
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Description

®-N-[(S)-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral organophosphorus compound It features a complex structure with multiple aromatic rings and a sulfinamide group

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Organic Synthesis: Used as a building block for more complex molecules.

Biology

    Biochemical Probes: The compound’s unique structure can be used to study enzyme interactions and protein-ligand binding.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Anthracenyl Phenyl Intermediate: This step involves the coupling of anthracene with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the diphenylphosphino moiety.

    Attachment of the Sulfinamide Group: The final step involves the addition of the sulfinamide group to the intermediate compound, typically through a condensation reaction with a sulfinyl chloride derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of High-Pressure Reactors: To facilitate difficult coupling reactions.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide group, converting it to a sulfide or sulfone.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products

    Phosphine Oxides: From oxidation reactions.

    Sulfides or Sulfones: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a chiral ligand. It can coordinate to metal centers, influencing the stereochemistry of the resulting complexes. This property is particularly useful in asymmetric catalysis, where the compound helps to produce enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(S)-1-[2-(Naphthalen-1-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide
  • ®-N-[(S)-1-[2-(Phenanthren-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide

Uniqueness

  • Anthracenyl Group : The presence of the anthracenyl group distinguishes it from similar compounds, potentially offering unique electronic properties.
  • Chiral Sulfinamide : The chiral sulfinamide group provides additional stereochemical control in reactions.

Properties

IUPAC Name

(R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38NOPS/c1-39(2,3)43(41)40(4)37(28-42(31-19-7-5-8-20-31)32-21-9-6-10-22-32)35-25-15-16-26-36(35)38-33-23-13-11-17-29(33)27-30-18-12-14-24-34(30)38/h5-27,37H,28H2,1-4H3/t37-,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXVYPHFSDYYON-GJSZZFLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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